Cyclopentanone, 2-(phenylsulfonyl)-

Description

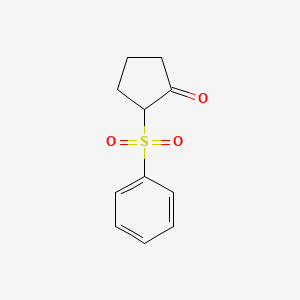

Cyclopentanone, 2-(phenylsulfonyl)- (CAS: 74532-80-2) is a cyclopentanone derivative featuring a phenylsulfonyl group at the 2-position. Its molecular formula is C₁₁H₁₂O₃S, with a molar mass of 224.28 g/mol . This compound is of interest in organic synthesis and medicinal chemistry due to its unique electronic and steric properties.

Properties

CAS No. |

74532-80-2 |

|---|---|

Molecular Formula |

C11H12O3S |

Molecular Weight |

224.28 g/mol |

IUPAC Name |

2-(benzenesulfonyl)cyclopentan-1-one |

InChI |

InChI=1S/C11H12O3S/c12-10-7-4-8-11(10)15(13,14)9-5-2-1-3-6-9/h1-3,5-6,11H,4,7-8H2 |

InChI Key |

SWYHCAMDCHVDCQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C(=O)C1)S(=O)(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Cyclopentanone, 2-(phenylseleno)- (CAS: 50984-17-3)

- Molecular Formula : C₁₁H₁₂OSe

- Key Differences: The phenylseleno (-SePh) group replaces the sulfonyl group. Selenium’s larger atomic radius and lower electronegativity compared to sulfur may enhance radical scavenging activity but reduce stability under oxidative conditions .

Cyclopentanone, 2-(1-hydroxypentyl)- (CAS: 42558-01-0)

- Molecular Formula : C₁₀H₁₈O₂

- Key Differences: A hydroxypentyl group replaces the sulfonyl moiety, introducing hydrogen-bonding capability. Lower molecular weight (170.25 g/mol) suggests higher volatility compared to the sulfonyl derivative. Potential Applications: Alcohol-functionalized cyclopentanones are intermediates in fragrance synthesis or chiral resolution processes .

2-(p-Menth-1-ene-10-yl)cyclopentanone (CAS: 95962-14-4)

- Molecular Formula : C₁₅H₂₄O

- Key Differences: A bulky p-menth-1-ene substituent imparts lipophilicity and volatility, making it suitable for flavor/fragrance applications. Ecotoxicity Data: 72-h Algae NOEC = 0.07 mg/L, indicating higher environmental toxicity compared to unsubstituted cyclopentanones .

(E)-2-(4-hydroxy-3-methoxybenzylidene)-5-((E)-3-(4-hydroxy-3-methoxyphenyl)acryloyl)cyclopentanone (3d)

- Key Features: Contains methoxy and hydroxy groups, enhancing antioxidant and enzyme inhibitory activities. Biological Activity: Exhibits potent angiotensin-converting enzyme (ACE) inhibition (IC₅₀ = 0.42 µM) and radical scavenging capacity due to phenolic moieties . Contrast with Target Compound: The sulfonyl group in Cyclopentanone, 2-(phenylsulfonyl)- lacks direct hydrogen-bond donors, likely reducing ACE affinity but improving metabolic stability.

Physicochemical and Functional Group Comparisons

Q & A

Q. What advancements in asymmetric catalysis enhance the utility of 2-(phenylsulfonyl)cyclopentanone?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.